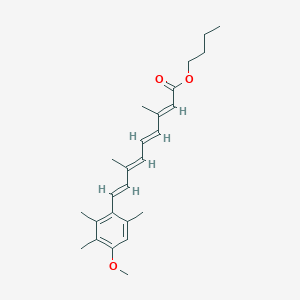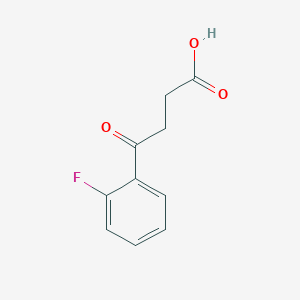
8-Nitro-4-cromanon
Descripción general
Descripción
8-Nitro-4-chromanone is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles The chromanone framework is significant in medicinal chemistry due to its diverse biological activities
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in biological assays, particularly in cancer research.
Industry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Chroman-4-one derivatives, to which 8-nitro-4-chromanone belongs, have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . They have been found to interact with various receptors, and the type, number, and position of substituents connected to the chromanone core play a vital role in determining pharmacological activities .
Mode of Action
Chroman-4-one derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some chroman-4-one derivatives have been found to dissipate the bacterial membrane potential, resulting in the inhibition of macromolecular biosynthesis .
Biochemical Pathways
Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely affect multiple biochemical pathways .
Result of Action
Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely induce various molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
8-Nitro-4-chromanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with DNA topoisomerase IV, an enzyme essential for DNA replication and cell division . The interaction between 8-Nitro-4-chromanone and DNA topoisomerase IV results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication processes. Additionally, 8-Nitro-4-chromanone has been shown to dissipate bacterial membrane potential, thereby inhibiting macromolecular biosynthesis . These interactions highlight the compound’s potential as an antibacterial agent.
Cellular Effects
8-Nitro-4-chromanone exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts membrane potential and inhibits macromolecular biosynthesis, leading to cell death . In eukaryotic cells, 8-Nitro-4-chromanone has been found to influence cell signaling pathways and gene expression. It can modulate the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 8-Nitro-4-chromanone affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production.
Molecular Mechanism
The molecular mechanism of action of 8-Nitro-4-chromanone involves several key interactions at the molecular level. The compound binds to DNA topoisomerase IV, inhibiting its activity and preventing DNA replication . Additionally, 8-Nitro-4-chromanone interacts with bacterial cell membranes, dissipating membrane potential and disrupting essential cellular processes . These interactions result in the inhibition of macromolecular biosynthesis and ultimately lead to cell death. The compound’s ability to modulate transcription factors and inhibit metabolic enzymes further contributes to its diverse biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Nitro-4-chromanone can be synthesized through several methods. One common approach involves the nitration of 4-chromanone using sulfuric acid and potassium nitrate at low temperatures. The reaction typically proceeds as follows:
Reaction Conditions: The reaction mixture is maintained at 0°C for 2 hours to ensure the selective nitration at the 8th position.
Industrial Production Methods: While specific industrial production methods for 8-Nitro-4-chromanone are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitro-4-chromanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the chromanone ring, leading to ring-opening reactions.
Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are commonly used for reducing the nitro group.
Major Products Formed:
Reduction: 8-Amino-4-chromanone is a major product formed from the reduction of 8-Nitro-4-chromanone.
Substitution: Depending on the nucleophile used, various substituted chromanones can be synthesized.
Comparación Con Compuestos Similares
8-Nitro-4-chromanone can be compared with other chromanone derivatives to highlight its uniqueness:
Similar Compounds: Other chromanone derivatives include 3-nitro-4-chromanone, 4-chromanone, and various substituted chromanones.
Uniqueness: The presence of the nitro group at the 8th position imparts distinct chemical reactivity and biological activity compared to other chromanone derivatives.
Propiedades
IUPAC Name |
8-nitro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMKEUBEHSMVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595551 | |
| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-49-9 | |
| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethanone, 1-[4-methoxy-3-(1-methylethoxy)phenyl]-](/img/structure/B1320794.png)



![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)







